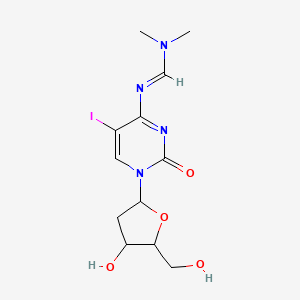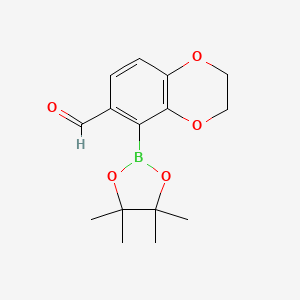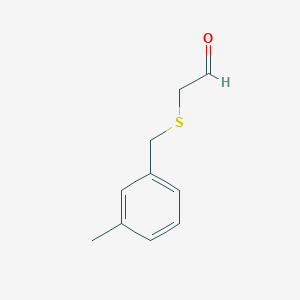
2-((3-Methylbenzyl)thio)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methylbenzyl)thio)acetaldehyde is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a thioether group attached to a benzyl ring and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylbenzyl)thio)acetaldehyde can be achieved through the direct anodic (thio)acetalization of aldehydes with thiols under neutral conditions. This method involves the electrochemical oxidation of aldehydes in the presence of thiols, resulting in the formation of thioacetals . Another approach involves the use of sodium hydrosulfide with alkyl halides to prepare thiols, which can then be reacted with aldehydes to form the desired compound .
Industrial Production Methods
These methods focus on minimizing waste and using sustainable reagents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methylbenzyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((3-Methylbenzyl)thio)acetic acid.
Reduction: Formation of 2-((3-Methylbenzyl)thio)ethanol.
Substitution: Formation of various substituted thioethers.
Applications De Recherche Scientifique
2-((3-Methylbenzyl)thio)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antifungal properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3-Methylbenzyl)thio)acetaldehyde involves its interaction with various molecular targets. The thioether group can participate in nucleophilic attacks, while the aldehyde group can undergo electrophilic reactions. These interactions can lead to the formation of stable thioacetals and other derivatives, which can exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Methylbenzyl)thio)acetaldehyde
- 2-((3-Chlorobenzyl)thio)acetaldehyde
- 2-((3-Methoxybenzyl)thio)acetaldehyde
Uniqueness
2-((3-Methylbenzyl)thio)acetaldehyde is unique due to the presence of the 3-methyl substituent on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-[(3-methylphenyl)methylsulfanyl]acetaldehyde |
InChI |
InChI=1S/C10H12OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-5,7H,6,8H2,1H3 |
Clé InChI |
SBSMAJWZEHSZGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


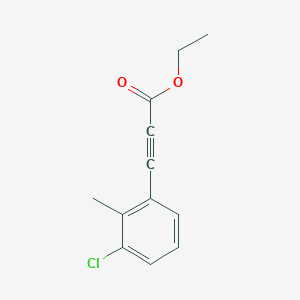
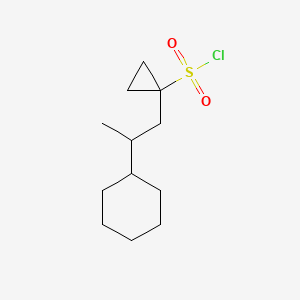
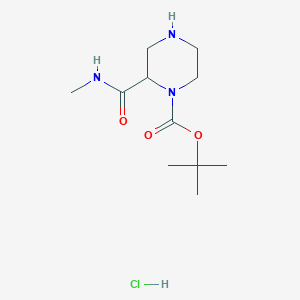
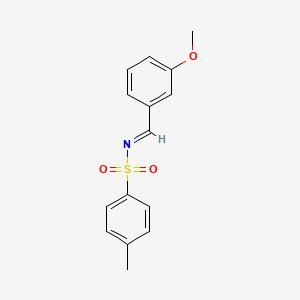
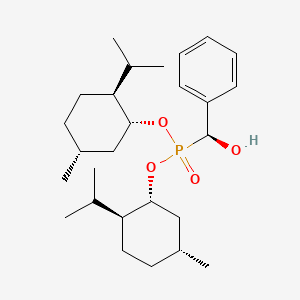
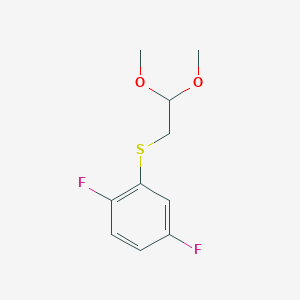
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
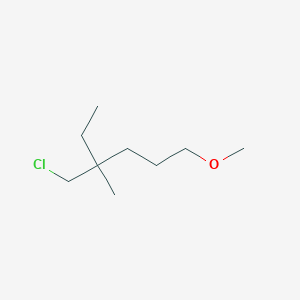
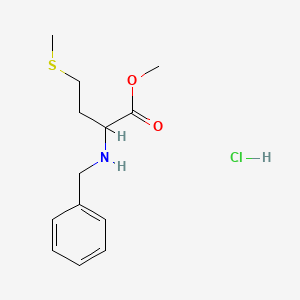
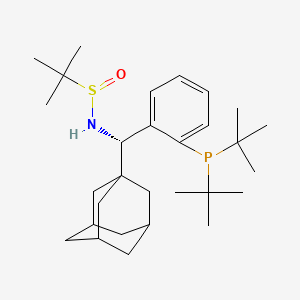
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
